molecular formula C7H2Cl3F3 B159986 1,2,4-Trifluoro-5-(trichloromethyl)benzene CAS No. 136364-60-8

1,2,4-Trifluoro-5-(trichloromethyl)benzene

Cat. No. B159986
CAS RN: 136364-60-8
M. Wt: 249.4 g/mol
InChI Key: QCDGLYXARUKIHR-UHFFFAOYSA-N
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Description

“1,2,4-Trifluoro-5-nitrobenzene” is a chemical compound with the molecular formula C6H2F3NO2 . Another compound, “1,3,5-tris(trifluoromethyl)benzene”, has a molecular weight of 282.11 and its linear formula is C6H3(CF3)3 .


Molecular Structure Analysis

The molecular structure of “1,2,4-Trifluoro-5-nitrobenzene” can be viewed using Java or Javascript . For “1,3,5-tris(trifluoromethyl)benzene”, its SMILES string is FC(F)(F)c1cc(cc(c1)C(F)(F)F)C(F)(F)F .


Physical And Chemical Properties Analysis

For “1,2,4-Trifluoro-5-nitrobenzene”, the molecular weight is 177.0808 . “2,4,5-Trifluoro Trichloromethyl Benzene” has a molecular weight of 249.45 and should be stored at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Reactivity

1,2,4-Trifluoro-5-(trichloromethyl)benzene has been utilized in chemical synthesis. For example, Schlosser et al. (1998) demonstrated that 1,2,4-Tris(trifluoromethyl)benzene undergoes a hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide, allowing for the preparation of 5-substituted derivatives of 1,2,4-tris(trifluoromethyl)benzene through reactions with electrophiles (Schlosser, Porwisiak, & Mongin, 1998). Similarly, Hu et al. (2008) reported the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles via room temperature 1,3-dipolar cycloaddition (Hu, Zhang, Ding, Lei, & Zhang, 2008).

Material Science and Catalysis

In material science, compounds like 1,3,5-Tris(hydrogensulfato) benzene have been employed as efficient catalysts. Karimi-Jaberi et al. (2012) used this compound for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages like excellent yields and eco-friendly reaction conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Safety and Hazards

“1,2,4-Trifluoro-5-nitrobenzene” is combustible and harmful if swallowed or in contact with skin. It causes skin and serious eye irritation .

properties

IUPAC Name

1,2,4-trifluoro-5-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3/c8-7(9,10)3-1-5(12)6(13)2-4(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDGLYXARUKIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597385
Record name 1,2,4-Trifluoro-5-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trifluoro-5-(trichloromethyl)benzene

CAS RN

136364-60-8
Record name 1,2,4-Trifluoro-5-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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